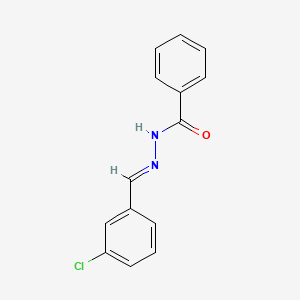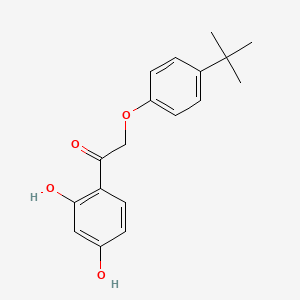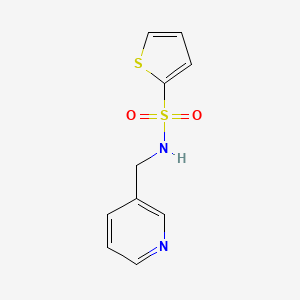![molecular formula C25H24N6O B5565401 4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5565401.png)
4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound falls within a class of chemicals known for their versatile biological activities and potential therapeutic applications. Pyrazolopyrimidines, in particular, are recognized for their antiviral, anticancer, and enzyme inhibition properties, offering a valuable scaffold for the development of new pharmaceutical agents (Chern et al., 2004).
Synthesis Analysis
Synthesis of pyrazolopyrimidine derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds to more complex structures. For example, efficient synthesis procedures utilize bis(benzofuran-enaminone) hybrids as key intermediates, reacted under specific conditions to yield the desired pyrazolopyrimidine structures (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives, including hydration states and substitution patterns, significantly influences their physicochemical properties and biological activities. Crystallographic studies reveal hydrogen bonding in various dimensions, contributing to their stability and reactivity (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrazolopyrimidines undergo a variety of chemical reactions, forming complexes with metals or undergoing substitutions that alter their chemical properties. For instance, new chelating ligands have been synthesized and used to form copper(II) complexes, illustrating the versatility of these compounds in coordination chemistry (Bushuev et al., 2010).
Physical Properties Analysis
The physical properties of pyrazolopyrimidine derivatives, such as solubility and crystalline structure, are crucial for their application in drug development. Modifications at specific positions on the pyrazolopyrimidine scaffold can enhance water solubility at physiological pH, making them suitable for medical applications (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical behavior of pyrazolopyrimidine derivatives, including their reactivity and interaction with biological targets, is a subject of ongoing research. New derivatives have been synthesized with potential anticancer activities, demonstrating the therapeutic relevance of these compounds (Mallesha et al., 2012).
Applications De Recherche Scientifique
Antiviral Activity
- Enterovirus Inhibitors : Pyrazolo[3,4-d]pyrimidines, which share structural similarities with the specified compound, have been synthesized and evaluated for their antiviral activity, particularly against human enteroviruses. These compounds, especially those with a thiophene substituent, exhibited high activity against coxsackievirus B3 and moderate activity against enterovirus 71, without apparent cytotoxic effects on rhabdomyosarcoma cell lines (J. Chern et al., 2004).
Anticancer Activity
- Synthesis and Evaluation Against Cancer Cell Lines : Pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their anti-phosphodiesterase-5 (PDE-5) activity, indicating potential for further exploration in cancer research. Notably, four compounds were found to have significant inhibitory activity against PDE-5, suggesting a pathway for developing new inhibitors (Ziqin Su et al., 2021).
Anti-inflammatory and Analgesic Agents
- Non-Ulcerogenic Anti-Inflammatory Drugs : Research on pyrazolo[1,5-a]pyrimidines has led to the synthesis of compounds with anti-inflammatory properties. One such derivative exhibited higher activity and a better therapeutic index than standard drugs, with no ulcerogenic activity. This indicates its potential as an anti-inflammatory and analgesic agent (G. Auzzi et al., 1983).
Synthesis and Reactivity
- Heterocyclic Synthesis : The compound's derivatives have been involved in the synthesis of novel heterocyclic compounds, such as pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing the benzooxazole moiety, demonstrating its utility in developing new chemical entities for further biological evaluation (A. Abdelhamid et al., 2007).
Antibacterial Activity
- Evaluation Against Pathogenic Bacteria : Derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antibacterial properties against various pathogenic bacteria. Some derivatives showed significant inhibitory effects, highlighting the potential for developing new antibacterial agents (H. Beyzaei et al., 2017).
Propriétés
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c1-19-11-12-31(28-19)24-17-23(26-18-27-24)29-13-15-30(16-14-29)25(32)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCVNQRYPPFJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-biphenyl]-4-yl(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5565323.png)

![5-phenyl-2-[3-(trifluoromethyl)benzyl]-2H-tetrazole](/img/structure/B5565337.png)
![7,9-dimethyl-3-(3-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5565344.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)
![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)

![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5565406.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5565414.png)
![(1S*,5R*)-3-(3-chloro-4-methylbenzoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565421.png)
![4-(4-morpholinylmethyl)-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5565429.png)